N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for maintaining the extracellular concentration of glutamate, a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression. Therefore, the development of EAAT inhibitors like TFB-TBOA has attracted significant attention from the scientific community.
Scientific Research Applications
Crystal Structure and Analysis
Research on compounds structurally related to "N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide" often involves detailed crystal structure and Hirshfeld surface analysis. For example, a study by Artheswari et al. (2019) focused on the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the importance of structural analysis in understanding molecular interactions and orientations which could be relevant for designing materials with specific properties (Artheswari, Maheshwaran, & Gautham, 2019).
Material Properties and Applications
The exploration of materials derived from benzamide compounds extends to their use in creating polymers with specific characteristics. Liu et al. (2002) synthesized polyimides with a trifluoromethyl group in the side chain, demonstrating the compounds' solubility and thermal stability, which could be of interest for applications requiring materials with high performance under various conditions (Liu, He, Li, Qian, Wang, & Yang, 2002).
Mechanism of Action
Target of action
Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence its binding to targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found to inhibit a wide range of enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Pyrrolidine derivatives have been found to have a variety of biological activities .
Action environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-5-16(6-8-17)19(26)24-12-11-15-3-9-18(10-4-15)25-13-1-2-14-25/h3-10H,1-2,11-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIPRLJVKOQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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